A Technical Guide to the Structure and Function of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL)
A Technical Guide to the Structure and Function of N-3-Hydroxybutyryl-L-homoserine lactone (3-OH-C4-HSL)
An in-depth technical guide on the core of N-3-Hydroxybutyryl-L-homoserine lactone.
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-3-Hydroxybutyryl-L-homoserine lactone, commonly abbreviated as 3-OH-C4-HSL, is a small, diffusible signaling molecule that plays a critical role in bacterial communication. It is a member of the N-acyl-homoserine lactone (AHL) family, which are the primary autoinducers in many species of Gram-negative bacteria. This molecule is a cornerstone of quorum sensing (QS), a process that allows bacteria to monitor their population density and collectively regulate gene expression.
The study of 3-OH-C4-HSL is particularly relevant in the context of marine microbiology, as it is a key signaling molecule for various species within the Vibrionaceae family, including the model organism Vibrio harveyi. In these bacteria, 3-OH-C4-HSL controls the expression of genes responsible for bioluminescence, biofilm formation, virulence factor production, and stress response.[1][2][3] Understanding the structure of 3-OH-C4-HSL and its signaling pathway is fundamental for developing novel anti-virulence strategies that disrupt bacterial communication rather than directly killing the cells, a tactic that may reduce the selective pressure for antibiotic resistance. This guide provides a detailed examination of the molecule's chemical structure, its biological signaling pathway, and standard experimental protocols for its analysis.
Chemical Structure and Properties
The structure of 3-OH-C4-HSL is characterized by two principal moieties: a conserved L-homoserine lactone ring and a variable acyl side chain. In this case, the side chain is a 4-carbon chain with a hydroxyl group at the third position (3-hydroxybutyryl group). This specific side chain is crucial for its recognition by its cognate receptor.
Chemical and Physicochemical Data
Quantitative data, including key chemical identifiers and computed physicochemical properties for 3-OH-C4-HSL, are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identifiers for N-3-Hydroxybutyryl-L-homoserine lactone
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₄ | [4][5][6] |
| Molecular Weight | 187.19 g/mol | [5][7] |
| IUPAC Name | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | [5][6] |
| CAS Number | 1325550-06-8 | [5][8] |
| Synonyms | 3-OH-C4-HSL, 3-Hydroxy-C4-HSL, HAI-1 (V. harveyi) | [1][5][8] |
| Canonical SMILES | CC(CC(=O)N[C@H]1CCOC1=O)O | [5] |
| InChI Key | FIXDIFPJOFIIEC-GDVGLLTNSA-N |[4][5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| XLogP3-AA | -0.1 | [5] |
| Hydrogen Bond Donor Count | 2 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [4][5] |
| Exact Mass | 187.08445790 Da | [5] |
| Topological Polar Surface Area | 75.6 Ų |[5] |
Biological Role in Quorum Sensing: The LuxM/LuxN Pathway
The signaling logic is bifurcated, leading to different outcomes at low versus high cell density.
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At Low Cell Density (LCD): The concentration of extracellular 3-OH-C4-HSL is negligible. In the absence of its ligand, the LuxN receptor functions as a kinase . It autophosphorylates and transfers the phosphoryl group to a phosphotransferase protein, LuxU, which in turn phosphorylates the master response regulator, LuxO.[7][10] Phosphorylated LuxO activates the transcription of small regulatory RNAs (sRNAs). These sRNAs, with the chaperone protein Hfq, destabilize the mRNA of the master transcriptional regulator LuxR, preventing its translation.[11] Consequently, genes for behaviors like bioluminescence are repressed.
-
At High Cell Density (HCD): As the bacterial population grows, LuxM synthesizes and secretes 3-OH-C4-HSL, causing its concentration to surpass a critical threshold.[11] The molecule binds to the periplasmic domain of the LuxN receptor. This binding event induces a conformational change that switches LuxN's activity from a kinase to a phosphatase .[7][10] LuxN then initiates a reverse phosphorelay, draining phosphate (B84403) from LuxO via LuxU. Dephosphorylated LuxO is inactive, transcription of the sRNAs ceases, and the LuxR mRNA becomes stable, allowing for the translation of LuxR protein.[11] LuxR then activates or represses hundreds of target genes, leading to coordinated group behaviors.[7]
Experimental Protocols
Investigating 3-OH-C4-HSL requires robust methods for its detection, quantification, and functional characterization. Below are detailed protocols for common experimental procedures.
Protocol for AHL Extraction and Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying specific AHLs from complex biological samples.[8][12][13]
Methodology:
-
Sample Preparation:
-
Grow the bacterial strain of interest (e.g., Vibrio harveyi) in appropriate liquid media to the desired cell density (typically stationary phase).
-
Centrifuge the culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Carefully decant the supernatant and sterilize it through a 0.22 µm filter to remove any remaining bacteria.[1][12]
-
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Extract the AHLs by adding an equal volume of an appropriate organic solvent, typically ethyl acetate (B1210297) acidified with 0.1% formic acid.[12]
-
Shake the funnel vigorously for 2 minutes and then allow the aqueous and organic layers to separate.
-
Collect the lower organic phase. Repeat the extraction process on the aqueous phase two more times to maximize yield.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to complete dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of HPLC-grade methanol (B129727) or acetonitrile.[4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[12]
-
Gradient: Run a linear gradient from low to high organic phase (e.g., 10% B to 95% B over 15 minutes) to elute AHLs of varying hydrophobicity.[12]
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Set a transition to monitor for the precursor ion of 3-OH-C4-HSL ([M+H]⁺, m/z 188.1) and its characteristic product ion (m/z 102.1), which corresponds to the conserved homoserine lactone ring after fragmentation.
-
Quantification: Generate a standard curve using a pure synthetic standard of 3-OH-C4-HSL to accurately quantify its concentration in the sample.
-
Protocol for an Agar (B569324) Plate-Based AHL Bioassay
Bioassays utilize reporter strains of bacteria that produce a measurable output (e.g., pigment, light, or enzyme activity) in the presence of AHLs. They are excellent tools for screening samples for QS activity. Chromobacterium violaceum CV026 is a common reporter that produces a purple pigment (violacein) in response to short-to-medium chain AHLs.[14]
Methodology:
-
Prepare Reporter Strain Lawn:
-
Grow an overnight culture of the reporter strain (e.g., C. violaceum CV026 or Agrobacterium tumefaciens KYC55) in appropriate liquid medium.[14][15]
-
Prepare molten Luria-Bertani (LB) agar and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight reporter culture (e.g., a 1:100 dilution). Mix gently but thoroughly.
-
Pour the inoculated agar into sterile petri dishes and allow them to solidify completely. This creates a uniform bacterial lawn.
-
-
Prepare Sample and Controls:
-
Prepare a cell-free extract from the test bacterium as described in steps 1.1-1.3 of the HPLC protocol. Reconstitute the dried extract in a small volume of methanol.
-
Prepare a positive control using a known concentration of synthetic 3-OH-C4-HSL (e.g., 1 µM).
-
Prepare a negative control using sterile methanol.
-
-
Apply Samples to the Plate:
-
Using a sterile cork borer or pipette tip, create small wells (e.g., 5 mm diameter) in the solidified reporter lawn agar.[14]
-
Carefully pipette a known volume (e.g., 20 µL) of the test extract, positive control, and negative control into separate wells.
-
Allow the liquid to diffuse into the agar.
-
-
Incubation and Observation:
-
Seal the plates and incubate them at the appropriate temperature for the reporter strain (e.g., 28-30°C) for 24-48 hours.[14]
-
Observe the plates for a zone of response around the wells. For C. violaceum CV026, a positive result is a distinct purple ring around the well, indicating violacein (B1683560) production. The diameter and intensity of the ring correlate semi-quantitatively with the concentration of AHL in the sample.[14]
-
Conclusion
N-3-Hydroxybutyryl-L-homoserine lactone is a structurally precise and functionally elegant molecule that orchestrates complex group behaviors in bacteria. Its core structure, comprising a homoserine lactone ring and a 3-hydroxylated C4 acyl chain, allows for specific recognition by its cognate receptor, LuxN, triggering a sophisticated phosphorelay that translates population density into a coordinated genetic response. The methodologies detailed herein—from high-fidelity chemical analysis by HPLC-MS/MS to functional screening via bioassays—provide the essential tools for researchers to probe this system. For professionals in microbiology and drug development, a deep understanding of 3-OH-C4-HSL and its signaling pathway offers a promising avenue for the design of novel quorum quenching therapeutics aimed at disarming pathogens by disrupting their lines of communication.
References
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- 4. benchchem.com [benchchem.com]
- 5. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 13. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
